4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
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Overview
Description
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 205.68 . The IUPAC name for this compound is 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c10-9-4-1-8(2-5-9,3-6-9)7(11)12;/h1-6,10H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is a P-gp substrate . The compound is very soluble with a solubility of 114.0 mg/ml .Scientific Research Applications
Synthesis and Stereochemistry
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride and its derivatives have been extensively studied in the context of chemical synthesis and stereochemistry. Palkó et al. (2013) explored the efficient synthesis and stereochemical analysis of various enantiomers related to 4-aminobicyclo[2.2.2]octane-1-carboxylic acid, enhancing the understanding of these compounds through NMR spectroscopy and X-ray crystallography (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).
Peptide Structural Influence
The compound has been used to study the influence on peptide structures. André et al. (2012) incorporated this bicyclic unit into model tripeptides, showing its potential in inducing reverse turns into peptides, a critical aspect for peptide-based drug design (André et al., 2012).
Antiprotozoal Activities
A significant area of research has been the evaluation of 4-aminobicyclo[2.2.2]octane derivatives for their antiprotozoal activities. Studies by Weis et al. (2003) and Seebacher et al. (2006, 2009) have demonstrated the potential of these compounds in combating tropical diseases like malaria and sleeping sickness, contributing to the search for novel antiprotozoal agents (Weis, Brun, Saf, & Seebacher, 2003), (Seebacher et al., 2006), (Schlapper et al., 2009).
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry, this compound and its analogues have been a subject of interest for drug design. For instance, research by Reynolds et al. (2001) focused on synthesizing and evaluating an aminopterin analogue, expanding the understanding of the role of such compounds in antifolate and antitumor activities (Reynolds, Johnson, Piper, & Sirotnak, 2001).
Safety And Hazards
properties
IUPAC Name |
4-aminobicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9-4-1-8(2-5-9,3-6-9)7(11)12;/h1-6,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQSIKNWCSTTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743479 |
Source
|
Record name | 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | |
CAS RN |
854214-59-8 |
Source
|
Record name | 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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